Uracil, 3-benzyl-5-bromo-1,6-dimethyl-
CAS No.: 32000-70-7
Cat. No.: VC20651521
Molecular Formula: C13H13BrN2O2
Molecular Weight: 309.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32000-70-7 |
|---|---|
| Molecular Formula | C13H13BrN2O2 |
| Molecular Weight | 309.16 g/mol |
| IUPAC Name | 3-benzyl-5-bromo-1,6-dimethylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C13H13BrN2O2/c1-9-11(14)12(17)16(13(18)15(9)2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
| Standard InChI Key | NPSSKLWIPCMJBU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(C(=O)N1C)CC2=CC=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
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Systematic Name: 3-Benzyl-5-bromo-1,6-dimethylpyrimidine-2,4(1H,3H)-dione
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Molecular Formula:
Substituent Effects
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5-Bromo Group: Enhances electrophilicity at the 6-position, facilitating nucleophilic attacks in synthetic applications .
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3-Benzyl Group: Provides steric bulk, influencing regioselectivity in cross-coupling reactions .
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1,6-Dimethyl Groups: Stabilize the uracil ring through electron-donating effects, modulating solubility and reactivity .
Synthesis and Reaction Pathways
Route 1: Halogenation of Uracil Precursors
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Starting Material: 1,3-Dimethylbarbituric acid (prepared from dimethyl urea and dimethyl malonate) .
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Bromination: Treatment with phosphorus oxychloride () and brominating agents under reflux in water-immiscible solvents (e.g., chloroform or toluene) .
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Protective Group Strategy:
Route 2: Nucleophilic Substitution
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Mechanism: Active methylene compounds (e.g., malonates) generate carbanions that attack the 5-bromo position, forming C–C bonds .
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Intermediate Isolation: 5,6-Di-substituted dihydro adducts are often observed, as in the synthesis of fused cyclopropane derivatives .
Reaction Optimization
Structural Elucidation and Spectral Data
Nuclear Magnetic Resonance (NMR)
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-NMR (CDCl):
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-NMR:
Mass Spectrometry
Pharmacological and Toxicological Profile
Acute Toxicity
Applications in Organic Synthesis
Intermediate for Heterocyclic Systems
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Cyclopropane Formation: Reaction with dibenzylketone yields 2,4-diazabicyclo[4.1.0]nonane derivatives .
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Fused Rings: Dual C–C bond formation at C5 and C6 produces bicyclic structures (e.g., 2,4-diazabicyclo[4.1.0]heptane) .
Functional Group Transformations
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | 5-Amino derivatives | 65–75 |
| Hydrogenation | Dehalogenated uracils | 74 |
| Mitsunobu Alkylation | N1-Cyanomethyl analogs | 55 |
Industrial and Regulatory Considerations
Supplier Landscape
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Major Suppliers: CHEMICAL LAND21 (South Korea), HONEST JOY HOLDINGS (USA) .
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Pricing: Estimated at $120–150/g for research-grade material .
Future Perspectives
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